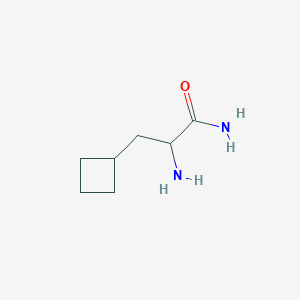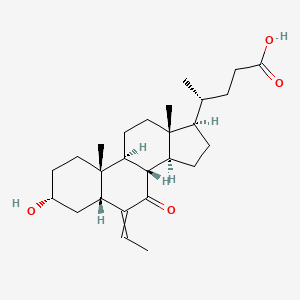![molecular formula C17H23N5O2 B8674498 tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B8674498.png)
tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyrazolyl-pyridine moiety and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Pyrazolyl-Pyridine Intermediate: This step involves the reaction of a pyrazole derivative with a pyridine derivative under suitable conditions, such as the use of a base and a solvent like ethanol.
Formation of the Piperazine Intermediate: The pyrazolyl-pyridine intermediate is then reacted with a piperazine derivative to form the desired piperazine intermediate.
Introduction of the Tert-Butyl Ester Group: Finally, the piperazine intermediate is reacted with tert-butyl chloroformate in the presence of a base to introduce the tert-butyl ester group, yielding the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.
Applications De Recherche Scientifique
Tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazolyl-pyridine derivatives, including their interactions with enzymes and receptors.
Material Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism of action of tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazolyl-pyridine moiety can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the piperazine ring can provide additional binding sites and conformational flexibility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: This compound features a similar piperidine ring and pyrazole moiety but differs in the presence of a dioxaborolane group.
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound contains an indazole ring instead of a pyridine ring, with a similar tert-butyl ester group.
Uniqueness
Tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate is unique due to its combination of a pyrazolyl-pyridine moiety with a piperazine ring and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties that can be leveraged in various scientific applications.
Propriétés
Formule moléculaire |
C17H23N5O2 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23N5O2/c1-17(2,3)24-16(23)22-10-8-21(9-11-22)15-5-4-13(12-18-15)14-6-7-19-20-14/h4-7,12H,8-11H2,1-3H3,(H,19,20) |
Clé InChI |
WVKSCZKLCTYRFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=CC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-[1-(4-chlorophenyl)ethyl]benzamide](/img/structure/B8674422.png)











